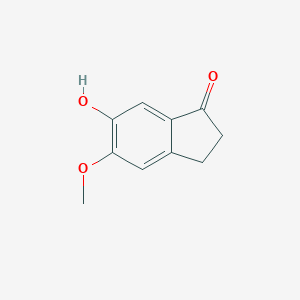

6-Hydroxy-5-methoxy-1-indanone

Descripción

Contextualization within Indanone Chemistry and Natural Products Research

Significance of the Indanone Scaffold in Bioactive Molecules

The indanone framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds. researchgate.netrsc.org This scaffold is a key component in numerous natural products and synthetic molecules that exhibit a wide range of pharmacological activities. researchgate.netrsc.org The versatility of the indanone core allows for the creation of diverse derivatives with potential therapeutic applications. For instance, the well-known Alzheimer's disease medication, Donepezil, is based on an indanone structure. nih.govmaterialsciencejournal.org Furthermore, indanone derivatives have been investigated for their potential as neuroprotective agents, with the ability to modulate enzymes like monoamine oxidases (MAO-A and -B) and acetylcholinesterase (AChE). nih.gov

Occurrence and Relevance of Indanone Derivatives in Natural Products

Indanone derivatives are found in a variety of natural sources, contributing to the bioactivity of these organisms. researchgate.netencyclopedia.pub Examples include pterosin B, isolated from marine cyanobacterium, and caraphenol B from Caragna sinica. encyclopedia.pub Other natural indanones, such as jatropholones A and B from the roots of Jatropha integerrima, have demonstrated cytotoxic and antiplasmodial properties. researchgate.netrsc.org The presence of the indanone motif in these natural products underscores their importance and provides a basis for the synthesis of new, potentially bioactive compounds. encyclopedia.pubresearchgate.net

Research Rationale and Scope for 6-Hydroxy-5-methoxy-1-indanone Studies

Addressing Gaps in the Literature on this Specific Compound

While the broader class of indanones has been extensively studied, research specifically focused on this compound is more limited. This creates an opportunity to fill in the knowledge gaps regarding its unique chemical properties and biological activities. Much of the existing information positions this compound as a chemical intermediate or an impurity in the synthesis of other molecules, such as 5,6-dimethoxy-1-indanone.

Potential for Novel Applications and Insights within the Indanone Class

The specific placement of the hydroxyl and methoxy groups on the indanone ring of this compound could lead to novel biological activities or improved properties compared to other derivatives. For example, studies on related compounds have shown that the position of these functional groups can significantly influence their interaction with biological targets. rsc.org Investigating this specific isomer can provide valuable structure-activity relationship (SAR) insights for the entire indanone class.

Overview of Key Research Areas Explored for this compound

Research on this compound has primarily centered on its chemical synthesis and its role as a building block for more complex molecules. It is recognized as a useful compound in organic synthesis. chemicalbook.com Studies have detailed its preparation through methods like trifluoromethanesulfonic acid-mediated cyclization. Additionally, there is emerging interest in its potential biological activities, with some preliminary in vitro studies suggesting possibilities in areas like cancer and antimicrobial research.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C10H10O3 | nih.govncats.io |

| Molecular Weight | 178.18 g/mol | nih.gov |

| CAS Number | 90843-62-2 | nih.gov |

Synthetic Methodologies and Chemical Transformations

The synthesis of this compound has been achieved through several distinct chemical routes. The efficiency and scalability of these methods vary, offering different advantages depending on the desired purity and yield.

One of the most effective methods is the cyclization of 3-(3-hydroxy-4-methoxyphenyl)propionic acid using trifluoromethanesulfonic acid (TFMSA). chemicalbook.com This approach is noted for its high yield, reaching up to 95%, and high purity of over 98% as determined by HPLC. The reaction is typically conducted at low temperatures (0–20°C) to minimize side reactions. chemicalbook.com Another synthetic pathway involves the partial methylation and demethylation of related compounds. For instance, this compound can arise as a process-related impurity during the synthesis of 5,6-dimethoxy-1-indanone. It can be isolated from a mixture formed by the cyclization of 3-Chloro-3',4'-dimethoxypropiophenone with aluminum chloride (AlCl₃).

| Method | Starting Material | Reagents/Catalyst | Yield | Purity |

|---|---|---|---|---|

| TFMSA Cyclization | 3-(3-Hydroxy-4-methoxyphenyl)propionic acid | Trifluoromethanesulfonic acid (TFMSA) | 95% | >98% |

| Impurity Isolation | 3-Chloro-3',4'-dimethoxypropiophenone | AlCl₃, then pH adjustment | 65.47% | 92.89% |

| One-Pot Synthesis | Anisole derivatives, 3-chloropropionyl chloride | AlCl₃/LiCl, then HCl | ~70% (theoretical) | ~90% (theoretical) |

As a functionalized indanone, the compound undergoes several key chemical transformations that allow for the creation of diverse derivatives. These reactions typically target the hydroxyl, methoxy, or carbonyl groups.

| Reaction Type | Description | Common Reagents | Major Product Example |

|---|---|---|---|

| Oxidation | The hydroxyl group can be oxidized to a carbonyl group. | Potassium permanganate, chromium trioxide | 6-methoxy-5-oxo-1-indanone |

| Reduction | The ketone's carbonyl group can be reduced to a hydroxyl group. | Sodium borohydride, lithium aluminum hydride | 6-hydroxy-5-methoxy-1-indanol |

| Substitution | The methoxy group can be substituted with other functional groups via nucleophilic substitution. | Alkyl halides | Various substituted indanone derivatives |

| Annulation | Used as a building block to create fused and spirocyclic frameworks. | Varies by specific reaction | Tetracyclic ketones for frondosin synthesis |

Investigation of Biological Activities and Structure-Activity Relationships

While this compound is primarily an intermediate, its core structure is integral to numerous derivatives with significant biological activities. beilstein-journals.org Research into these derivatives has revealed potential applications in treating various diseases.

Derivatives of this indanone have been investigated for their anticancer properties, with some acting as potent inhibitors of checkpoint kinase 1 (CHK1), a protein involved in DNA damage response pathways. Furthermore, the broader class of 1-indanone derivatives has shown promise as antiviral, antibacterial, and anticancer agents, as well as treatments for Alzheimer's disease. beilstein-journals.org

Structure-activity relationship (SAR) studies on related compounds, such as 2-benzylidene-1-indanone derivatives, provide insight into how modifications to the indanone scaffold affect biological function. nih.govscienceopen.com For instance, in a study on anti-inflammatory agents, a 5,6-dimethoxy substitution on the indanone ring was found to enhance activity against inflammation markers like IL-6 and TNF-α. scienceopen.com Conversely, another study on monoamine oxidase B (MAO-B) inhibitors noted that a 5-methoxy-6-hydroxy substitution (the arrangement in the title compound) led to diminished activity compared to a 5,6-dihydroxy substitution, highlighting the critical role of specific functional groups and their placement on the aromatic ring. rsc.org These findings underscore the potential for developing new therapeutic agents by modifying the this compound scaffold. nih.gov

Theoretical and Computational Chemistry Approaches

Computational chemistry provides valuable insights into the structural and energetic properties of this compound and related compounds. researchgate.netresearchgate.net High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, have been employed to determine the gas-phase standard molar enthalpies of formation for similar indanone derivatives. researchgate.netmdpi.com

For the closely related 6-hydroxy-1-indanone, computational studies have identified the existence of two possible stable conformers. researchgate.netresearchgate.net Energetic analyses comparing isomers have shown that 7-hydroxy-1-indanone is thermodynamically more stable than the 6-hydroxy isomer in the gas phase, a difference attributed to the formation of a strong intramolecular hydrogen bond in the 7-hydroxy structure. researchgate.net Similar computational approaches applied to methoxy-substituted indanones help in understanding the energetic effects of substituents on the indanone core. mdpi.com The presence of a methoxy group has been shown to decrease the gas-phase enthalpy of formation significantly. mdpi.com

Public databases also provide key computed properties for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₃ | nih.gov |

| Molecular Weight | 178.18 g/mol | nih.gov |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | chemscene.com |

| LogP | 1.5297 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 3 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Propiedades

IUPAC Name |

6-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-10-4-6-2-3-8(11)7(6)5-9(10)12/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUMSMHGLKFCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283405 | |

| Record name | 6-hydroxy-5-methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90843-62-2 | |

| Record name | 90843-62-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxy-5-methoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 6-hydroxy-5-methoxy-1-indanone and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

Friedel-Crafts Cyclization Approaches for Indanone Core Formation

The intramolecular Friedel-Crafts acylation is a cornerstone in the synthesis of 1-indanones. nih.gov This reaction involves the cyclization of an aromatic compound bearing a carboxylic acid or acid chloride side chain, promoted by a Lewis or Brønsted acid.

The direct cyclization of 3-arylpropionic acids is a common and environmentally favorable method for preparing 1-indanones, as it produces water as the primary byproduct. nih.gov For the synthesis of 6-hydroxy-5-methoxy-1-indanone, a key precursor is 3-(3-hydroxy-4-methoxyphenyl)propionic acid. The cyclization is typically mediated by strong acids. One highly effective method employs trifluoromethanesulfonic acid (TFMSA), which acts as both a Brønsted and Lewis acid to facilitate the intramolecular electrophilic aromatic substitution. This reaction can achieve a high yield of 95% under optimized, low-temperature conditions (0–20°C), which helps to minimize side reactions.

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl group by the strong acid, which increases its electrophilicity. This is followed by the electrophilic attack of the activated carbonyl on the aromatic ring to form the indanone core. A subsequent loss of a water molecule restores the aromaticity of the system, yielding the final product.

Other acid catalysts, such as polyphosphoric acid (PPA), have also been utilized for this type of cyclization. For instance, in the synthesis of related indanone derivatives, ferulic acid was first hydrogenated and then cyclized to form the corresponding indanone. nih.gov While effective, direct cyclization of 3-arylpropionic acids can sometimes require harsh conditions, such as high temperatures, which can be a limitation. researchgate.net

Table 1: Catalysts and Conditions for Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids

| Catalyst | Starting Material | Conditions | Yield | Reference |

| Trifluoromethanesulfonic acid (TFMSA) | 3-(3-Hydroxy-4-methoxyphenyl)propionic acid | 0–20°C, 2.5 hours | 95% | |

| Polyphosphoric acid (PPA) | Hydrogenated ferulic acid derivative | Not specified | Not specified | nih.gov |

| Tb(OTf)₃ | Various 3-arylpropionic acids | 250°C, o-chlorobenzene | Moderate to good | researchgate.net |

An alternative to the direct cyclization of carboxylic acids is the use of the corresponding acid chlorides. This two-step approach involves the conversion of the 3-arylpropionic acid to its more reactive acid chloride, typically using reagents like thionyl chloride or oxalyl chloride. nih.govresearchgate.net The subsequent intramolecular Friedel-Crafts acylation is then carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govresearchgate.net

This method is often higher yielding and can proceed under milder conditions compared to the direct acid-catalyzed cyclization of the carboxylic acid. nih.gov For example, the synthesis of 1-indanone from phenylpropionic acid chloride using aluminum chloride in benzene was reported with a 90% yield. nih.gov In the context of this compound synthesis, a similar strategy would involve the cyclization of 3-(3-hydroxy-4-methoxyphenyl)propionyl chloride. A one-pot process has been developed where a substituted benzoyl chloride reacts with ethylene in the presence of aluminum chloride, leading to the formation of an indanone through an intermediate 3-chloro-1-phenylpropan-1-one. researchgate.net

Table 2: Comparison of Direct vs. Acid Chloride Friedel-Crafts Cyclization

| Method | Key Reagent | Advantages | Disadvantages |

| Direct Cyclization | Strong acid (e.g., TFMSA, PPA) | One-step, environmentally friendlier (water byproduct) | Can require harsh conditions (high temp.) |

| Acid Chloride Cyclization | Lewis acid (e.g., AlCl₃) after acid chloride formation | Higher yields, milder reaction conditions | Two-step process, generates corrosive byproducts |

Intramolecular Friedel-Crafts Acylation of 3-Arylpropionic Acids

Aldol Condensation Strategies for Functionalized Indanones

Aldol condensation provides a powerful tool for the synthesis of functionalized indanones, particularly for introducing substituents at the 2-position. This reaction typically involves the condensation of a 1-indanone with an aldehyde in the presence of a base or acid catalyst. nih.gov

For instance, 2-benzylidene-1-indanone derivatives can be synthesized through the Claisen-Schmidt condensation of a 1-indanone with a benzaldehyde. nih.gov In a specific example, 6-hydroxy-1-indanone was reacted with various hydroxyl-benzaldehydes using hydrochloric acid gas as a catalyst to produce the corresponding 2-benzylidene derivatives. nih.gov A base-catalyzed approach using ethanolic sodium hydroxide is also common for this type of condensation. nih.gov

Solvent-free aldol condensations have also been reported, such as the reaction between 3,4-dimethoxybenzaldehyde and 1-indanone with catalytic sodium hydroxide, which proceeds in a liquid state after the solids melt upon mixing. tandfonline.com This highlights a greener approach to this classic reaction. Furthermore, a palladium-catalyzed olefination followed by an ethylene glycol-promoted aldol-type annulation cascade has been developed for the one-pot synthesis of multisubstituted 1-indanones. acs.org

The general mechanism for the base-catalyzed aldol condensation involves the deprotonation of the α-carbon of the indanone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct can then undergo dehydration to form the α,β-unsaturated ketone, the 2-alkylidene-1-indanone. nih.gov

One-Pot Synthetic Protocols

One-pot syntheses are highly desirable as they reduce the need for isolating intermediates, thereby saving time, resources, and minimizing waste. Several one-pot methods for the synthesis of indanones have been developed.

An efficient and scalable one-pot process for preparing 1-indanones from benzoic acids has been described. researchgate.netbeilstein-journals.org This method involves the in-situ formation of an acyl chloride from a benzoic acid and thionyl chloride, which then reacts with ethylene. The resulting intermediate undergoes an intramolecular Friedel-Crafts alkylation to yield the 1-indanone. researchgate.netbeilstein-journals.org

Another one-pot approach involves a superacid-promoted dual C-C bond formation between an aryl isopropyl ketone and a benzaldehyde to generate highly substituted indanones. rsc.org The reaction is believed to proceed through an initial acid-activated aldol-type reaction to form a β-hydroxy ketone intermediate, which then undergoes an intramolecular Friedel-Crafts alkylation. rsc.org

Multicomponent reactions (MCRs) also offer an efficient route to complex indanone structures in a single step. For example, a three-component MCR for the synthesis of 3-aryl-1-indanones has been developed using a benzaldehyde, a silyl enol ether, and a nucleophilic arene. rsc.org Rhodium-catalyzed one-pot syntheses of 2,3-disubstituted indanones from 2-formylarylboronic acids and alkynes in water have also been reported, proceeding through an in-situ generated indenol intermediate. acs.org

Novel and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. In the context of indanone synthesis, this has led to the exploration of novel catalysts and reaction conditions.

Microwave-assisted organic synthesis has been shown to significantly shorten reaction times in intramolecular Friedel-Crafts acylations. For example, a microwave-assisted synthesis of 1-indanones related to combretastatin A-4 demonstrated a reduction in reaction time from 4 hours to 20 minutes. beilstein-journals.org The use of metal triflates in triflate-anion-containing ionic liquids under microwave irradiation represents another green approach, with the added benefit that the catalyst can be recovered and reused. beilstein-journals.org

The use of non-conventional energy sources like high-intensity ultrasound has also been explored for promoting intramolecular Friedel-Crafts acylations. nih.gov These methods, along with microwave and Q-tube™ reactor technologies, offer greener alternatives to classical synthetic protocols. nih.gov

Metal-free catalytic systems are also gaining prominence. For instance, L-proline has been used as an environmentally benign catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde to produce indanones. rsc.orgrsc.org This avoids the use of expensive and potentially toxic metal catalysts. rsc.org

The development of one-pot, multicomponent reactions in green solvents like water further underscores the shift towards sustainable chemistry in the synthesis of indanone derivatives. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. For the construction of the indanone framework, microwave heating has been effectively applied to key cyclization reactions. beilstein-journals.org This technology significantly shortens reaction times, often from hours to minutes. beilstein-journals.org

Two prominent reactions for indanone synthesis that benefit from microwave assistance are the Friedel-Crafts acylation and the Nazarov cyclization. beilstein-journals.orgresearchgate.net For instance, the intramolecular Friedel–Crafts acylation of 3-arylpropanoic acids can be efficiently promoted by microwave irradiation, providing a direct route to the indanone core. biosynth.comresearchgate.net Similarly, the Nazarov cyclization, which converts divinyl ketones or chalcone precursors into cyclopentenones (indanones in this context), is markedly accelerated under microwave conditions. beilstein-journals.orgnih.gov A study demonstrated that while a Nazarov cyclization required 4 hours at 120 °C under conventional heating, microwave irradiation achieved the same transformation in just 20 minutes under identical conditions. beilstein-journals.org These methods offer a rapid and efficient pathway to various indanone derivatives, which could be adapted for the synthesis of this compound from appropriately substituted precursors. beilstein-journals.orgbiosynth.com

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another non-conventional energy source that enhances chemical reactivity through acoustic cavitation. This technique has been successfully applied to the synthesis of indanone derivatives, offering an alternative to thermal and microwave methods. researchgate.netacs.org The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids to yield 1-indanones has been shown to proceed efficiently under high-intensity ultrasound. researchgate.net

A comparative study of non-conventional methods for the cyclization of 3-(4-methoxyphenyl)propionic acid demonstrated that both ultrasound and microwave irradiation could achieve quantitative conversion to the corresponding indanone. researchgate.net Furthermore, ultrasound has been utilized in the Claisen-Schmidt condensation reaction between 1-indanone and various aldehydes to produce 2-benzylidene-1-indanone derivatives, improving reaction yields and aligning with green chemistry principles. acs.org

| Methodology | Key Reaction Type | Energy Source | Key Advantages | Relevant Precursors |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Friedel-Crafts Acylation, Nazarov Cyclization beilstein-journals.orgresearchgate.net | Microwave Irradiation | Drastically reduced reaction times, improved yields beilstein-journals.org | 3-Arylpropanoic acids, Chalcones beilstein-journals.orgbiosynth.com |

| Ultrasound-Assisted Synthesis | Friedel-Crafts Acylation, Aldol Condensation researchgate.netacs.org | Acoustic Cavitation | Improved yields, green chemistry approach acs.org | 3-Arylpropionic acids, Aldehydes researchgate.netacs.org |

Grindstone Chemistry Applications

Grindstone chemistry, a solvent-free method where solid reactants are ground together to initiate a reaction, represents an environmentally benign synthetic approach. tandfonline.com This technique is particularly effective for reactions like the aldol condensation. tandfonline.com The condensation between 1-indanone and an aldehyde, such as 3,4-dimethoxybenzaldehyde, can occur by simply grinding the solid reactants with a catalytic amount of a base like sodium hydroxide. tandfonline.com This solventless approach often leads to the formation of a melt phase where the reaction proceeds, yielding a conjugated enone product after dehydration. tandfonline.com Recently, this grindstone method has been employed to synthesize a series of (E)-7-(arylidene)-indanone compounds, demonstrating its utility in creating derivatives of the indanone scaffold. researchgate.net

Catalytic Methods and Catalyst Development

The development of novel catalysts has been pivotal in advancing the synthesis of indanones. Both copper-based and superacid catalysts have enabled efficient and selective transformations to construct the indanone ring system.

Copper catalysis has provided efficient pathways for synthesizing functionalized 1-indanones. One notable method involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives to produce 3-hydroxy-1-indanones under mild conditions and in very good yields. organic-chemistry.orgacs.org Another innovative copper-catalyzed reaction is the annulation–cyanotrifluoromethylation of 1,6-enynes. nih.govfrontiersin.orgtdl.org This process uses a low-cost Cu(OTf)₂ catalyst with Togni's reagent acting as both a radical initiator and a CF₃ source, enabling the direct construction of trifluoromethylated 1-indanones bearing an all-carbon quaternary center. nih.govfrontiersin.orgtdl.org These radical cascade reactions provide an efficient entry into complex indanone structures with high functional group compatibility. nih.govtdl.org

Superacids, such as trifluoromethanesulfonic acid (TFMSA or TfOH), are exceptionally strong acids that can catalyze reactions that are difficult under conventional acidic conditions. researchgate.net The most efficient reported synthesis of this compound involves the cyclization of 3-(3-hydroxy-4-methoxyphenyl)propionic acid using TFMSA. This method achieves a high yield of 95% under optimized, low-temperature conditions (0–20°C), which minimizes side reactions. The superacid facilitates the intramolecular electrophilic aromatic substitution required for ring closure with high regioselectivity. Superacids have also been used in domino reactions, where the reaction of ethyl cinnamates with arenes in the presence of triflic acid first forms an indanone derivative via Friedel–Crafts alkylation/acylation, which can then undergo further reactions. rsc.org

| Catalytic Method | Catalyst | Reaction Type | Key Features | Specific Product Example |

|---|---|---|---|---|

| Cu-Catalyzed Annulation | Cu(OTf)₂ nih.govfrontiersin.org | Radical Addition-Cyclization Cascade nih.gov | Builds CF₃-containing indanones with quaternary centers nih.govfrontiersin.org | Trifluoromethylated 1-indanones nih.gov |

| Superacid-Catalyzed Cyclization | Trifluoromethanesulfonic acid (TFMSA) | Intramolecular Friedel-Crafts Acylation | High yield (95%), high purity (>98%), scalable | This compound |

Cu-Catalyzed Intramolecular Annulation Reactions

Chemical Modifications and Derivatization Strategies of the this compound Scaffold

The this compound core is a valuable platform for chemical synthesis, serving as a key intermediate for more complex molecules. Its functional groups—a phenolic hydroxyl, a methoxy group, and a ketone—offer multiple sites for modification and derivatization.

This scaffold is a crucial building block in the total synthesis of biologically active compounds, such as tetracyclic ketones required for frondosin C. Annulation reactions using this indanone can create fused and spirocyclic frameworks, which are important structural motifs in many bioactive molecules. rsc.org

One significant derivatization pathway involves using this compound to synthesize 1,4-dihydroindeno[1,2-c]pyrazoles. These derivatives have shown potential as potent inhibitors of checkpoint kinase 1 (CHK1), a key protein in DNA damage response pathways, highlighting the scaffold's relevance in developing potential anticancer agents. Further modifications often involve the 5- and 6-positions. For example, introducing different alkyl chains with terminal amine groups at the 6-position has been explored to enhance interaction with biological targets like acetylcholinesterase. rsc.org The ketone can be reduced to an alcohol, and the hydroxyl group can be oxidized or participate in substitution reactions, further expanding the range of accessible derivatives. google.com

Introduction of Diverse Functional Groups (e.g., Halogens, Alkyl, Methoxy)

Modification of the this compound core is crucial for creating a library of derivatives for further applications. These modifications can target the hydroxyl group, the aromatic ring, or the cyclopentanone moiety.

Alkylation and Methylation: The phenolic hydroxyl group is a prime site for functionalization. A common reaction is methylation to convert this compound into 5,6-dimethoxy-1-indanone. This transformation is typically achieved using reagents like dimethyl sulfate in the presence of a base such as sodium hydroxide. This conversion is relevant as this compound can be a process-related impurity in the synthesis of 5,6-dimethoxy-1-indanone, which can then be intentionally converted to the desired product.

Halogenation: Introducing halogens onto the aromatic ring provides a chemical handle for further cross-coupling reactions. For instance, while not specifically documented for the 6-hydroxy-5-methoxy variant, related indanones undergo bromination. The synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone is achieved by reacting 6-methoxy-3-phenyl-1-indanone with bromine in diethyl ether. beilstein-journals.org Such a strategy could potentially be adapted to introduce a halogen at the C-4 or C-7 position of the this compound ring, depending on the directing effects of the existing substituents.

Aryl and Alkyl Group Introduction via Cross-Coupling: A powerful method for introducing new carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically couples an aryl halide with a boronic acid. researchgate.netresearchgate.net For example, 5-bromo-1-indanone has been successfully coupled with various arylboronic acids, including phenylboronic acid and 4-methoxyphenylboronic acid, to yield 5-aryl-1-indanone derivatives. researchgate.net This methodology could be applied to a halogenated derivative of this compound to introduce diverse aryl or alkyl substituents.

Table 1: Example of Functional Group Introduction on an Indanone Core

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Dimethyl sulfate, NaOH | 5,6-Dimethoxy-1-indanone | Methylation | |

| 5-Bromo-1-indanone | Phenylboronic acid, Pd catalyst | 5-Phenyl-1-indanone | Suzuki Coupling | researchgate.netresearchgate.net |

| 6-Methoxy-3-phenyl-1-indanone | Bromine, Diethyl ether | 2-Bromo-6-methoxy-3-phenyl-1-indanone | Bromination | beilstein-journals.org |

Synthesis of 2-Benzylidene-1-indanone Derivatives

The synthesis of 2-benzylidene-1-indanone derivatives is a common and important transformation, often achieved through a base-catalyzed aldol condensation, specifically the Claisen-Schmidt condensation. nih.gov This reaction involves the enolate of the indanone attacking the carbonyl group of an aromatic aldehyde.

The general procedure involves reacting the parent indanone, such as 6-hydroxy-1-indanone or 5,6-dimethoxy-1-indanone, with a substituted benzaldehyde in the presence of a base like sodium hydroxide in an ethanolic solution. nih.govnih.gov An acid-catalyzed condensation using hydrochloric acid gas is also a viable alternative for certain substrates. nih.gov This reaction is highly versatile, allowing for the introduction of a wide array of substituted benzylidene moieties at the C-2 position of the indanone core. The resulting α,β-unsaturated ketone system in the 2-benzylidene-1-indanones is a key structural feature for various biological activities. beilstein-journals.org

For instance, the reaction of 5,6-dimethoxy-1-indanone with 3,4-dihydroxybenzaldehyde yields (E)-2-(3,4-dihydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. nih.gov Similarly, 6-hydroxy-1-indanone can be condensed with various hydroxyl-benzaldehydes to produce the corresponding 2-benzylidene derivatives. nih.gov

Table 2: Synthesis of Substituted 2-Benzylidene-1-indanone Derivatives

| Indanone Reactant | Benzaldehyde Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Methoxy-1-indanone | 3,4-Dihydroxybenzaldehyde | (E)-2-(3,4-Dihydroxybenzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one | 63% | nih.gov |

| 5,6-Dimethoxy-1-indanone | 3,4-Dihydroxybenzaldehyde | (E)-2-(3,4-Dihydroxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | 84% | nih.gov |

| 5,6-Methylenedioxy-1-indanone | 3,4-Dihydroxybenzaldehyde | (E)-6-(3,4-Dihydroxybenzylidene)-6,7-dihydro-5H-indeno[5,6-d] nih.govCurrent time information in Bangalore, IN.dioxol-5-one | 90% | nih.gov |

Strategies for Substituted 1-Indanone Formation

The construction of the core this compound structure is most efficiently achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor.

The most effective reported method involves the cyclization of 3-(3-hydroxy-4-methoxyphenyl)propionic acid. This reaction is catalyzed by a strong acid, with trifluoromethanesulfonic acid (TFMSA) being particularly effective. chemicalbook.com When the reaction is conducted at a controlled temperature of 0–20°C, it can achieve a yield of 95% for this compound. The strong acidity of TFMSA facilitates the protonation of the carboxylic acid and subsequent intramolecular electrophilic aromatic substitution to form the five-membered ketone ring.

Other acid catalysts can also be employed for the cyclization of 3-arylpropionic acids to form indanones, including:

Polyphosphoric acid (PPA): A classical reagent for Friedel-Crafts cyclizations.

Lewis Acids (e.g., AlCl₃): Used to catalyze the cyclization of 3-arylpropionyl chlorides, which are formed in situ from the corresponding carboxylic acid and a chlorinating agent like thionyl chloride. beilstein-journals.orgnih.gov

Heteropoly acids: Solid acid catalysts like phosphotungstic acid, which can be used under heterogeneous conditions, simplifying catalyst separation and recycling. google.com

Table 3: Comparison of Synthetic Routes to Substituted 1-Indanones

| Precursor | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(3-Hydroxy-4-methoxyphenyl)propionic acid | Trifluoromethanesulfonic acid, 0-20°C | This compound | 95% | chemicalbook.com |

| 3-(2-Bromophenyl)propionic acid | n-BuLi, -100°C | 1-Indanone | 76% | beilstein-journals.org |

| Benzoic acids | Thionyl chloride, then ethylene, AlCl₃ | 1-Indanones | - | nih.gov |

| Phenylpropionic acid | Phosphotungstic acid, Tetrabutylammonium bromide, 150°C | 1-Indanone | >96% | google.com |

Purification and Characterization Techniques in Synthetic Studies

Following the synthesis of this compound and its derivatives, rigorous purification and characterization are essential to confirm the structure and purity of the products.

Purification: The crude product obtained from the reaction is typically subjected to a work-up procedure followed by purification. A standard work-up involves quenching the reaction, often with ice water, followed by extraction of the product into an organic solvent like ethyl acetate or dichloromethane. rjptonline.org The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. rjptonline.orgacs.org

The primary method for purifying indanone derivatives is column chromatography on silica gel. acs.orgmdpi.com A solvent system, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate, is used as the eluent to separate the desired compound from byproducts and unreacted starting materials. acs.orgmdpi.com Recrystallization from a suitable solvent, such as methanol or ethyl acetate, is also a common technique to obtain highly pure crystalline products. rjptonline.org

Characterization: The structure of the purified compounds is confirmed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms in the molecule. researchgate.netmdpi.comacs.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions, confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, further solidifying the elemental composition. nih.govacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For indanones, characteristic absorption bands include a strong peak for the C=O (carbonyl) stretch of the ketone and broad or sharp peaks for O-H (hydroxyl) stretches. google.com

Melting Point (m.p.): The melting point of a solid compound is a useful indicator of its purity. A sharp melting point range typically signifies a pure substance. nih.govrjptonline.org

Table 4: Common Characterization Techniques for Indanone Derivatives

| Technique | Information Provided | Typical Application |

|---|---|---|

| ¹H NMR | Proton environment, connectivity, and count | Complete structural elucidation |

| ¹³C NMR | Carbon skeleton and chemical environment | Confirms carbon framework |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula | Confirms molecular formula |

| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, O-H, etc.) | Functional group analysis |

| Melting Point | Purity assessment | Physical property characterization |

Iii. Mechanistic Studies and Chemical Reactions of 6-hydroxy-5-methoxy-1-indanone

Reaction Pathways and Transformation Mechanisms

6-Hydroxy-5-methoxy-1-indanone is a versatile chemical intermediate that participates in a variety of chemical reactions, allowing for the synthesis of more complex molecules. Its reactivity is largely governed by the interplay of the hydroxyl, methoxy, and ketone functional groups within the indanone framework.

The functional groups of this compound offer sites for oxidation. The hydroxyl group, in particular, can be oxidized to a carbonyl group. This transformation is typically achieved using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the hydroxyl group would lead to the formation of a quinone-type structure within the indanone core. This reaction is a key step in the synthesis of certain bioactive molecules.

The carbonyl group of the indanone core is susceptible to reduction. Reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce the ketone to a secondary alcohol, yielding 6-hydroxy-5-methoxy-1-indanol. This reduction is a common transformation in the synthesis of various indanone derivatives.

The methoxy group on the aromatic ring can undergo nucleophilic substitution, although this is generally less facile than reactions at the hydroxyl or carbonyl groups. Such reactions typically require harsh conditions or specific activation of the aromatic ring. Under suitable conditions, the methoxy group can be replaced by other functional groups through the use of strong nucleophiles. Additionally, the selective cleavage of methoxy groups adjacent to a hydroxyl group can be achieved through radical hydrogen abstraction, which transforms the methoxy group into an acetal that can be subsequently hydrolyzed. researchgate.net

Reduction Reactions

Regioselectivity and Stereoselectivity in Reactions Involving the Indanone Core

Reactions involving the indanone core of this compound often exhibit notable regioselectivity and stereoselectivity. For instance, in bromination reactions, the substitution pattern can be directed by the reaction conditions. The bromination of 5,6-disubstituted-indan-1-ones with bromine can occur at either the aromatic ring or the α-position to the carbonyl group, depending on whether acidic or basic conditions are used. researchgate.net

Stereoselectivity is a critical consideration in reactions such as the reduction of the ketone, which can lead to the formation of chiral centers. The synthesis of 5-hydroxy-5-vinyl-2-cyclopenten-1-ones and their subsequent stereoselective transformation highlights the importance of controlling stereochemistry in related cyclic systems. acs.org The development of catalytic methods, including those using rhodium, has enabled the synthesis of indanones with specific stereochemical outcomes.

Advanced Spectroscopic and Analytical Characterization for Reaction Analysis

The analysis of reactions involving this compound and its derivatives relies heavily on advanced spectroscopic techniques to elucidate the structures of intermediates and products.

NMR spectroscopy is an indispensable tool for the structural characterization of this compound and its reaction products.

¹H-NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Key signals include those for the aromatic protons, the methylene protons of the five-membered ring, the methoxy protons, and the hydroxyl proton. For instance, in related methoxy-substituted indanones, the methoxy protons typically appear as a singlet around δ 3.8–4.0 ppm. The coupling patterns of the aromatic protons can help confirm the substitution pattern on the benzene ring.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum is crucial for confirming the carbon framework of the molecule. The carbonyl carbon of the indanone ring gives a characteristic signal in the downfield region, typically around δ 204-210 ppm. acs.org The carbons of the methoxy group and the aromatic ring also have distinct chemical shifts that aid in structure confirmation. For example, the methoxy carbon is typically observed around δ 55–60 ppm.

The following table summarizes predicted ¹³C-NMR chemical shifts for this compound.

| Atom No. | Predicted ¹³C Shift (ppm) |

| 1 | 206.5 |

| 2 | 25.8 |

| 3 | 36.5 |

| 3a | 129.5 |

| 4 | 108.0 |

| 5 | 148.0 |

| 6 | 146.5 |

| 7 | 112.0 |

| 7a | 154.0 |

| OCH₃ | 56.2 |

| Data is predictive and serves for illustrative purposes. |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions and their fragments. For this compound, which has a molecular formula of C₁₀H₁₀O₃ and a molecular weight of approximately 178.18 g/mol , high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion. biosynth.comncats.ionih.gov

While a publicly available, detailed experimental mass spectrum for this compound is not widely documented, the expected molecular ion peak [M]⁺ would appear at an m/z corresponding to its exact mass. For instance, the isomeric compound 3-Hydroxy-6-methoxy-1-indanone shows a found molecular ion [M]⁺ at m/z 178.0624 in HRMS analysis. The calculated exact mass for C₁₀H₁₀O₃ is 178.06299 Da. nih.gov

The fragmentation pattern in mass spectrometry is dictated by the compound's structure. The indanone core, along with the hydroxyl and methoxy substituents, would lead to characteristic neutral losses under ionization. Expected fragmentation pathways would include the loss of a methyl radical (•CH₃), carbon monoxide (CO), or a methoxy radical (•OCH₃).

A summary of predicted key fragments for this compound is presented below.

Interactive Table: Predicted Mass Spectrometry Fragments of this compound

| Ion/Fragment | Formula | Mass-to-Charge Ratio (m/z) | Description |

| [M]⁺ | [C₁₀H₁₀O₃]⁺ | 178 | Molecular Ion |

| [M-CH₃]⁺ | [C₉H₇O₃]⁺ | 163 | Loss of a methyl radical from the methoxy group |

| [M-CO]⁺ | [C₉H₁₀O₂]⁺ | 150 | Loss of carbon monoxide from the ketone group |

| [M-OCH₃]⁺ | [C₉H₇O₂]⁺ | 147 | Loss of a methoxy radical |

| [M-CH₃-CO]⁺ | [C₈H₇O₂]⁺ | 135 | Sequential loss of a methyl radical and carbon monoxide |

Infrared (IR) Spectroscopy

The structure contains a hydroxyl group (-OH), a methoxy group (-OCH₃), an aromatic ring, and a conjugated ketone (C=O). Each of these groups vibrates in a characteristic way, producing a unique spectral fingerprint. For comparison, the related compound 5,7-dimethoxy-1-indanone exhibits a strong carbonyl (C=O) absorption at 1685 cm⁻¹.

The expected IR absorption bands for this compound are detailed in the following table.

Interactive Table: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Broad and strong band, indicative of hydrogen bonding. |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to medium intensity peaks. |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium intensity peaks from the indanone ring's CH₂ groups. |

| Ketone (C=O) | C=O Stretch | 1700 - 1680 | Strong and sharp peak, position lowered due to conjugation with the aromatic ring. |

| Aromatic C=C | C=C Stretch | 1620 - 1580 | Medium to strong peaks characteristic of the benzene ring. |

| Aromatic C=C | C=C Stretch | 1500 - 1400 | Medium to strong peaks. |

| Ether (Ar-O-CH₃) | C-O Stretch | 1275 - 1200 (asymmetric) | Strong intensity peak. |

| Ether (Ar-O-CH₃) | C-O Stretch | 1075 - 1020 (symmetric) | Medium intensity peak. |

| Phenol (Ar-OH) | C-O Stretch | 1260 - 1180 | Strong intensity peak. |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide highly accurate measurements of bond lengths, bond angles, and torsion angles, as well as revealing details about the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π–π stacking.

As of the latest literature surveys, a solved crystal structure for this compound has not been deposited in public crystallographic databases. The process of obtaining single crystals suitable for X-ray diffraction can be challenging for some organic molecules, which may account for the absence of these data.

If a crystal structure were to be determined, it would unequivocally confirm the planarity of the indanone ring system and provide precise geometric data for the substituents on the aromatic ring. It would also reveal the nature of the intermolecular hydrogen bonding network established by the phenolic hydroxyl group, which significantly influences the compound's physical properties.

For context, the crystal structure of the related compound 5-methoxy-1-indanone has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC), demonstrating that structural elucidation of this class of compounds is achievable. nih.gov

Iv. Biological Activities and Pharmaceutical Potential of 6-hydroxy-5-methoxy-1-indanone and Its Analogues

Anti-inflammatory Activity

Derivatives of 1-indanone have demonstrated notable anti-inflammatory properties. nih.govbeilstein-journals.orgresearchgate.net The core indanone structure is recognized for its potential to modulate inflammatory responses.

In Vitro Anti-inflammatory Assays

In vitro studies have been crucial in identifying the anti-inflammatory potential of 6-Hydroxy-5-methoxy-1-indanone analogues. In one study, 2-benzylidene-1-indanone derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages (MPMs). nih.gov

A particular analogue, compound 4d, which features a 4-hydroxy and 3-methoxy group, demonstrated significant inhibitory effects on the release of both tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This compound showed a dose-dependent inhibition of these cytokines, highlighting its potential as an anti-inflammatory agent. nih.gov The anti-inflammatory activity of several synthesized 2-benzylidene-1-indanone derivatives was compared to the positive control, XAN. nih.gov

Table 1: Inhibition of Pro-inflammatory Cytokines by 2-benzylidene-1-indanone Derivatives

| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 4d | 69.28 | 83.73 |

| 8f | 71.99 | 84.92 |

| 8g | 74.06 | 71.99 |

Data sourced from in vitro ELISA assays on LPS-stimulated murine peritoneal macrophages. nih.gov

Another study on isoxazole fused 1-indanone derivatives also reported anti-inflammatory properties when tested using the carrageenan-induced paw edema method in rats, with some derivatives showing stronger inhibition than the standard drug indomethacin. nih.govresearchgate.net

Mechanisms of Action in Inflammatory Pathways (e.g., Inhibition of Pro-inflammatory Cytokines)

The primary mechanism behind the anti-inflammatory effects of this compound and its analogues appears to be the inhibition of pro-inflammatory cytokines. Experimental models have shown that these compounds can effectively reduce the levels of cytokines such as TNF-α and IL-6, which are key mediators in inflammatory processes. nih.gov

The suppression of these cytokines suggests that the indanone scaffold interferes with inflammatory signaling pathways. semanticscholar.org For instance, some indanone derivatives have been shown to inhibit the TLR-mediated NF-κB signaling pathway, a critical pathway in the inflammatory response. semanticscholar.org The ability of these compounds to downregulate the production of inflammatory mediators points to their potential in the management of inflammatory conditions. nih.gov

Anticancer Activity

The indanone scaffold and its derivatives have been extensively investigated for their anticancer potential. nih.govresearchgate.netrsc.orgrsc.org Research has shown that these compounds can exhibit significant cytotoxicity against various cancer cell lines. rsc.org

In Vitro Cytotoxicity and Antiproliferative Studies

Numerous in vitro studies have confirmed the cytotoxic and antiproliferative effects of 1-indanone derivatives. For example, 2-benzylidene-1-indanones have demonstrated potent cytotoxicity against human cancer cell lines, including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549), with IC₅₀ values in the nanomolar range. nih.gov

One study highlighted that a 4,5,6-trimethoxyindanone-estradiol hybrid was more potent against MCF-7 breast cancer cells than its chalcone precursor. rsc.orgrsc.org Another research effort focused on a gallic acid-based indanone derivative, which exhibited in vivo anticancer activity against Erhlich ascites carcinoma in mice. researchgate.net This derivative was found to inhibit tubulin polymerization, a key process in cell division. researchgate.net

Table 2: Cytotoxicity of Indanone Derivatives against Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC₅₀ Value |

|---|---|---|

| 2-Benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 10–880 nM |

| Gallic acid-based indanone | Tubulin Polymerization | 0.63 µM |

| 4,5,6-trimethoxyindanone-estradiol hybrid | MCF-7 | More potent than chalcone precursor |

Data compiled from various in vitro anticancer studies. nih.govresearchgate.netrsc.orgrsc.org

Molecular Mechanisms of Anticancer Action

The anticancer activity of this compound analogues is attributed to several molecular mechanisms. A significant mechanism is the inhibition of tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. researchgate.net

Furthermore, some indanone derivatives act as inhibitors of checkpoint kinase 1 (CHK1), a crucial protein in the DNA damage response pathway. By inhibiting CHK1, these compounds prevent cancer cells from repairing their DNA, ultimately promoting apoptosis. Antiangiogenic activity has also been observed, with some derivatives significantly suppressing VEGF-R1, VEGF-R2, and HIF-α in human breast cancer cells. researchgate.net

Structure-Activity Relationships for Anticancer Effects

Structure-activity relationship (SAR) studies have provided valuable insights into the anticancer effects of indanone derivatives. rsc.orgrsc.org These studies have shown that the substitution pattern on the indanone core and the arylidene ring plays a critical role in determining the cytotoxic potency. rsc.orgrsc.org

For instance, research on colchicine-like indanone derivatives revealed that a 4,5,6-trimethoxyl substitution on the indanone core resulted in higher potency compared to other isomeric substitutions. rsc.org The presence of methoxy groups, particularly at the 5 and 6 positions, has been associated with enhanced analgesic and anti-inflammatory activities, which can be relevant in the context of cancer-related inflammation. core.ac.uk The planarity of the arylidene indanone scaffold allows for effective transmission of electronic effects from the substituents to the carbonyl group, influencing the biological activity. rsc.orgrsc.org

Antimicrobial and Antiviral Properties

The unique chemical structure of this compound and its analogues contributes to their potential as antimicrobial and antiviral agents.

Antibacterial Activity (e.g., against C. albicans, E. coli, S. aureus)

Indanone derivatives have demonstrated notable antibacterial properties. researchgate.netnih.gov Studies have shown that these compounds can effectively inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. nih.govarabjchem.org For instance, certain aurone and indanone derivatives have been synthesized and tested for their inhibitory effects against Candida albicans, Escherichia coli, and Staphylococcus aureus. researchgate.netnih.gov

Research has indicated that the introduction of specific functional groups, such as hydroxyl or electron-withdrawing groups, can enhance the antibacterial efficacy of indanone compounds. nih.gov In a study involving a series of aurone and indanone derivatives, several compounds exhibited significant inhibitory activity, with minimum inhibitory concentration (MIC) values as low as 15.625 μM. nih.gov Another study on 1-indanone chalcone derivatives revealed that they were effective against several pathogenic bacteria, with some hydrazone derivatives showing greater activity than their parent chalcones. academicjournals.org

A series of novel 6-amino-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylideneamino)-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitrile derivatives, synthesized from 5,6-dimethoxy-1-indanone, displayed promising antibacterial activity against both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as antifungal activity against C. albicans and A. clavatus. arabjchem.org The activity of these compounds was found to be comparable to standard antibiotics like ampicillin and chloramphenicol. arabjchem.org

| Compound/Derivative | Target Microorganism | Key Findings | Reference |

|---|---|---|---|

| Aurone and Indanone Derivatives | C. albicans, E. coli, S. aureus | Thirty compounds showed moderate to excellent antibacterial activity. MIC values as low as 15.625 μM. | nih.gov |

| 1-Indanone Chalcone Derivatives | Gram-positive and Gram-negative bacteria | Hydrazone derivatives were often more active than their precursors. | academicjournals.org |

| Derivatives of 5,6-dimethoxy-1-indanone | S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. clavatus | Showed promising antibacterial and antifungal activity, comparable to commercial drugs. | arabjchem.org |

Antiviral Activity (e.g., Hepatitis C Virus (HCV) Replication Inhibition)

Indanone derivatives have emerged as potential antiviral agents, particularly against the Hepatitis C Virus (HCV). nih.govresearchgate.net Research has focused on the ability of these compounds to inhibit viral replication. nih.govresearchgate.net

A study investigating 1-indanone thiosemicarbazones, specifically 5,6-dimethoxy-1-indanone TSC and its N4-allyl analogue, revealed potent suppression of HCV replication. nih.govresearchgate.net These compounds were effective in both full-length and subgenomic HCV replicon systems without causing cytotoxic effects. nih.gov The proposed mechanism of action involves the inhibition of non-structural proteins of the virus. nih.gov To overcome the low aqueous solubility of these compounds, they were complexed with hydroxypropyl-β-cyclodextrin, which enhanced their stability in culture medium. nih.gov

The potential of indanone derivatives as non-nucleoside inhibitors of HCV replication highlights their importance in the development of new anti-HCV therapies. nih.govbeilstein-journals.org

| Compound/Derivative | Target Virus | Key Findings | Reference |

|---|---|---|---|

| 5,6-dimethoxy-1-indanone thiosemicarbazones | Hepatitis C Virus (HCV) | Potent suppression of HCV replication, likely through inhibition of non-structural viral proteins. | nih.govresearchgate.net |

| Indanone Analogues | Hepatitis C Virus (HCV) | Considered as non-nucleoside, low molecular weight drugs that inhibit HCV replication. | nih.govbeilstein-journals.org |

Neurological Applications and Neuroprotective Effects

The indanone scaffold is a key feature in compounds designed for neurological applications, largely due to its presence in the well-known Alzheimer's drug, donepezil. researchgate.netnih.gov This has spurred research into the neuroprotective potential of various indanone derivatives. researchgate.netnih.gov

Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease)

Indanone derivatives have shown significant promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govresearchgate.netresearchgate.net Their therapeutic potential stems from their ability to modulate various pathological pathways associated with these conditions. researchgate.net

In research focused on Alzheimer's disease, derivatives of 6-hydroxy-1-indanone have been synthesized and evaluated as ligands for misfolded α-synuclein aggregates, a hallmark of neurodegenerative disorders. nih.gov Furthermore, studies have explored the development of indanone-based compounds as multi-target agents that can simultaneously address different aspects of Alzheimer's pathology. rsc.org For instance, some derivatives have been designed to inhibit both cholinesterases and the aggregation of amyloid-beta peptides.

For Parkinson's disease, a series of 4-(2-oxo-2-aminoethoxy)-2-benzylidene substituted indanone derivatives have been synthesized and shown to be effective in animal models. nih.govresearchgate.net Specifically, a morpholine-substituted indanone demonstrated significant anti-parkinsonian activity, while pyrrolidine and piperidine substituted analogues were identified as potent agents for Alzheimer's. nih.govresearchgate.netbenthamdirect.com

Enzyme Inhibition (e.g., Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B), 5-HT1A receptors, MT2 receptors)

A key mechanism through which indanone derivatives exert their neuroprotective effects is by inhibiting specific enzymes involved in the pathophysiology of neurodegenerative diseases. nih.gov

Acetylcholinesterase (AChE) Inhibition: Donepezil, an indanone derivative, is a well-established AChE inhibitor used in Alzheimer's treatment. researchgate.net Following this lead, numerous indanone derivatives have been designed and evaluated for their AChE inhibitory activity. nih.gov Certain compounds have displayed appreciable activity with IC50 values in the micromolar range. nih.gov The 5,6-dimethoxy substitution pattern, as seen in donepezil, appears to be beneficial for efficient interaction with the enzyme. rsc.org

Monoamine Oxidase B (MAO-B) Inhibition: Indanone derivatives have also been identified as potent inhibitors of MAO-B, an enzyme whose activity increases with age and is implicated in the progression of neurodegenerative disorders. nih.govacs.org Some 2-heteroarylidene-1-indanone derivatives have shown MAO-B inhibition with IC50 values in the nanomolar to low micromolar range. nih.gov Interestingly, a 5-methoxy-6-hydroxy substitution on the indanone ring was found to diminish MAO-B inhibitory activity, highlighting the structural requirements for potent inhibition. rsc.org

5-HT1A and MT2 Receptor Inhibition: 6-Methoxy-1-indanone has been identified as a potent inhibitor of both 5-HT1A and MT2 receptors, which are present in the central nervous system. biosynth.com This dual activity suggests potential applications in treating conditions where these receptor systems are implicated.

| Compound/Derivative | Target Enzyme/Receptor | Key Findings | Reference |

|---|---|---|---|

| Indanone Derivatives | Acetylcholinesterase (AChE) | Appreciable inhibition with IC50 values in the micromolar range. | nih.gov |

| 2-Heteroarylidene-1-indanone Derivatives | Monoamine Oxidase B (MAO-B) | Potent inhibition with IC50 values from 0.0044 to 1.53 μM. | nih.gov |

| 6-Methoxy-1-indanone | 5-HT1A and MT2 Receptors | Potent inhibitor of both receptor types. | biosynth.com |

| Arylidene Indanone with 5-methoxy-6-hydroxy substitution | Monoamine Oxidase B (MAO-B) | Diminished inhibitory activity (IC50 = 40.5 μM). | rsc.org |

Other Reported Biological Activities

Beyond their antimicrobial, antiviral, and neurological applications, the indanone scaffold is associated with a variety of other biological activities. These include anti-inflammatory, analgesic, and anticancer properties. nih.govbeilstein-journals.orgresearchgate.net For instance, certain isoxazole fused 1-indanones have demonstrated increased anti-inflammatory and antimicrobial activity. nih.govbeilstein-journals.org Some gallic acid-based indanone derivatives have shown potent anticancer activity against various human cancer cell lines. researchgate.net Additionally, derivatives of this compound have been investigated as potential inhibitors of checkpoint kinase 1 (CHK1), a protein involved in DNA damage response, suggesting a role in cancer therapy. The diverse pharmacological profile of indanones underscores their potential as a versatile scaffold for the development of new therapeutic agents. researchgate.net

Insecticidal and Fungicidal Applications

Derivatives of 1-indanone have demonstrated notable potential as both insecticides and fungicides, highlighting their importance in agricultural applications. nih.govbeilstein-journals.org The structural framework of these compounds allows for modifications that can lead to potent agents against various pests and fungal pathogens. Research has shown that indanone derivatives can be effective in controlling agricultural pests and have been investigated for their herbicidal properties as well. nih.govbeilstein-journals.org

The fungicidal activity of indanone-related structures has been observed against a range of plant pathogens. For instance, certain chalcone derivatives incorporating an indanone moiety have shown good therapeutic and protective activities against the tobacco mosaic virus (TMV). nih.govacs.org Specifically, some synthesized chalcone derivatives of indanone displayed better protective activities against TMV than the commercial fungicide ningnanmycin. nih.gov

| Compound Type | Target Organism | Efficacy |

| Indanone Derivatives | Agricultural Pests | Effective nih.govbeilstein-journals.org |

| Indanone Derivatives | Fungal Pathogens | Effective |

| Chalcone-Indanone Derivatives | Tobacco Mosaic Virus (TMV) | Good therapeutic and protective activities nih.govacs.org |

Analgesic Properties

The indanone scaffold is a core component of various compounds that have been investigated for their analgesic and anti-inflammatory properties. beilstein-journals.orgcore.ac.uk Studies on indan acid derivatives have revealed that specific substitutions on the indan ring system can significantly influence their analgesic potency. core.ac.uk

Research has indicated that the introduction of a methoxy group at the 6-position, or at both the 5- and 6-positions, of indan-1-acetic acid derivatives markedly enhances their analgesic activity. core.ac.uk For example, 3-(6-methoxyindan-1-yl)-propionic acid and 3-(5,6-dimethoxyindan-1-yl)-propionic acid have shown analgesic effects in studies. core.ac.uk This suggests that the presence and position of methoxy groups are crucial for the analgesic potential of these compounds.

Antimalarial Properties

Indanone derivatives have been explored as potential antimalarial agents. nih.govbeilstein-journals.orgrsc.org The core indanone structure serves as a versatile scaffold for the development of new drugs targeting the malaria parasite. rsc.org Natural products have historically been a significant source of antimalarial drugs, and synthetic compounds based on natural scaffolds continue to be a promising area of research. researchgate.net

While specific studies focusing solely on the antimalarial properties of this compound are not extensively detailed in the provided results, the broader class of indanones and their arylidene derivatives have been identified as having potential antimalarial activity. rsc.orgrsc.org For instance, arylidene indanones, which are structurally related to chalcones, have been investigated for various therapeutic roles, including as antimalarials. rsc.org The development of hybrid molecules, such as a conjugate between tetraoxane and a 5-phenoxy-primaquine analog, has shown a significant increase in antimalarial activity, demonstrating the potential of modifying existing antimalarial structures. mdpi.com

Structure-Activity Relationship (SAR) Studies

Impact of Substituent Position and Nature on Biological Activity

The biological activity of indanone derivatives is highly dependent on the position and nature of substituents on the indanone ring and any associated arylidene moieties. acs.org For instance, in a series of chalcone derivatives containing an indanone core, the therapeutic activity against TMV was enhanced when the substituent on the phenyl ring was an electron-donating group like a methyl group. nih.govacs.org The position of this substituent also mattered, with meta-substituted compounds generally showing higher activity than their para-counterparts. acs.org

In the context of anti-inflammatory activity, the presence of hydroxyl and methoxy groups on a 2-benzylidene-1-indanone scaffold was found to be important. nih.gov Specifically, a compound with a 4-hydroxy and 3-methoxy substitution on the benzylidene ring exhibited potent anti-inflammatory effects. nih.gov Furthermore, modifications to the indanone ring itself, such as the introduction of different substituents, led to variations in activity. nih.gov For antiplatelet activity, a chloro substituent at the 4'-position of the aryl part of thiazolyl hydrazone derivatives of 1-indanone was found to be dynamic, whereas dichloro substitution led to inactivity. who.int A hydroxyl group at the 2'-position of the aryl part also conferred good antiplatelet and anti-inflammatory activity. who.int

| Compound Series | Substituent Effect | Impact on Activity |

| Chalcone-Indanone Derivatives | Electron-donating group (e.g., methyl) on phenyl ring | Enhanced therapeutic activity against TMV nih.govacs.org |

| Chalcone-Indanone Derivatives | Meta-position of substituent on phenyl ring | Higher therapeutic, protective, and passivating activities acs.org |

| 2-Benzylidene-1-indanone Derivatives | 4-hydroxy and 3-methoxy groups on benzylidene ring | Potent anti-inflammatory effect nih.gov |

| Thiazolyl Hydrazone of 1-indanone | 4'-chloro substituent on aryl part | Dynamic for antiplatelet activity who.int |

| Thiazolyl Hydrazone of 1-indanone | 2'-hydroxyl substituent on aryl part | Good antiplatelet and anti-inflammatory activity who.int |

Role of the Indanone Scaffold in Biological Interactions

The indanone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be used to develop ligands for more than one type of receptor or enzyme target. researchgate.net This versatility is due to its rigid, bicyclic nature which provides a defined three-dimensional structure for interacting with biological targets. rsc.orgacs.org The indanone core is a key feature in a variety of biologically active compounds, including those with antiviral, antibacterial, anticancer, and anti-inflammatory properties. nih.govbeilstein-journals.org

The indanone scaffold serves as a structural support for cell growth and as a vehicle for the controlled release of therapeutic agents. nih.gov Its ability to be functionalized at various positions allows for the fine-tuning of its biological activity. nih.gov For example, the indanone moiety is a crucial component of the acetylcholinesterase inhibitor Donepezil, which is used in the treatment of Alzheimer's disease. researchgate.netacs.org The planarity of the arylidene indanone system, which is more pronounced than in the related chalcones, allows for effective transmission of electronic effects from substituents to the carbonyl group of the indanone, which can influence biological activity. rsc.org

Comparison with Related Chalcone and Indanone Derivatives

Arylidene indanones are often considered to be rigid analogues or "cyclic cousins" of chalcones, as they both contain an α,β-unsaturated ketone system. rsc.orgrsc.org However, the cyclic nature of the indanone scaffold imparts a greater planarity to the molecule compared to the more flexible chalcones. rsc.org This structural difference can lead to variations in biological activity.

In some cases, indanone derivatives have shown superior potency compared to their chalcone counterparts. For example, a 4,5,6-trimethoxyindanone-estradiol hybrid was found to be more potent against MCF-7 breast cancer cells than the corresponding chalcone–estradiol precursor. rsc.org Conversely, in other studies, chalcone derivatives have demonstrated higher activity. The specific biological target and the substitution pattern on both the indanone/chalcone core and the associated aryl rings determine which scaffold will be more effective. rsc.orgresearchgate.net For instance, while both indanone and aurone derivatives showed activity as cholinesterase inhibitors, there was not a significant difference in their activities. nih.gov However, in a study on antibacterial activity, hydrazone derivatives of 1-indanone chalcones were often more active than their chalcone precursors. researchgate.net

V. Advanced Computational and Theoretical Chemistry of 6-hydroxy-5-methoxy-1-indanone

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the electronic structure and energetic properties of 6-Hydroxy-5-methoxy-1-indanone.

Density Functional Theory (DFT) has been a pivotal tool in studying indanone derivatives. For instance, geometry optimization of related hydroxy-1-indanones is often achieved using the B3LYP density functional theory with a 6-31G(d) basis set. researchgate.net Such calculations are crucial for determining the most stable conformations and understanding the molecule's structural parameters. researchgate.net DFT methods are also employed to calculate the transition-state energies in reactions involving indanone structures, which can explain enantioselectivity in certain catalytic systems.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability. researchgate.net For related methoxy-substituted indan derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these values. A large HOMO-LUMO energy gap suggests high chemical hardness and kinetic stability. researchgate.net The HOMO and LUMO energy values are instrumental in calculating global chemical reactivity descriptors. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Related Methoxyindan Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.12 |

| LUMO Energy | -1.87 |

| Band Gap (HOMO-LUMO) | 4.25 |

Data obtained for 5-methoxyindan using DFT calculations at the B3LYP/6-311++G(d,p) level.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For similar methoxyindan structures, MEP analysis highlights electron-rich regions, such as around the methoxy oxygen and the aromatic π-cloud, which are susceptible to electrophilic attack. Conversely, electron-deficient areas indicate sites for nucleophilic interaction. This information is crucial for understanding intermolecular interactions, including hydrogen bonding.

Quantum chemical parameters derived from HOMO and LUMO energies, such as chemical hardness, softness, and electrophilicity, provide quantitative measures of a molecule's reactivity. In studies of similar 2-benzylidene-1-indanone derivatives, these parameters were calculated using the B3LYP method with the 6-31G(d) basis set to evaluate their biological activity. researchgate.net The effect of different functional groups on these parameters and, consequently, on the molecule's biological activity has been a subject of investigation. researchgate.net

High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, have been used to determine the gas-phase standard molar enthalpies of formation for various indanone derivatives. researchgate.netmdpi.com These calculations provide crucial thermodynamic data that complements experimental findings from techniques like combustion calorimetry. researchgate.netmdpi.com For instance, the energetic effects of substituents like hydroxyl and methoxy groups on the indanone core have been analyzed, revealing their contribution to the molecule's stability. researchgate.netmdpi.com Studies on hydroxy-1-indanones have shown that the 7-hydroxy isomer is thermodynamically more stable than the 6-hydroxy isomer in the gaseous phase, a difference attributed to strong intramolecular hydrogen bonding. researchgate.net

Analysis of Quantum Chemical Parameters (e.g., Hardness, Softness, Electrophilicity)

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand the interaction between a ligand and its protein target. For derivatives of this compound, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes. For example, derivatives have been docked into the active sites of targets like cyclooxygenase-2 (COX-2) and serotonin receptors to model their interactions. Furthermore, the biological activities of related 2-benzylidine-1-indanone derivatives have been evaluated through molecular docking studies against specific protein targets, with the binding energies correlating with the results from quantum chemical parameter analysis. researchgate.net These simulations provide valuable insights into the structure-activity relationships of these compounds. rsc.org

Ligand-Protein Binding Interactions

The indanone scaffold, characteristic of this compound, is known to interact with a variety of protein targets. Computational studies suggest that its derivatives can bind to enzymes such as checkpoint kinase 1 (CHK1), monoamine oxidase B (MAO-B), cholinesterases, and β-secretase 1 (BACE1). rsc.orgnih.govmdpi.com The binding is typically governed by a combination of forces.

The hydroxy and methoxy groups on the indanone ring can participate in hydrogen bonds with amino acid residues in a protein's active site. mdpi.com Furthermore, the planar aromatic ring system of the indanone core facilitates hydrophobic and π-π stacking interactions, which are crucial for stabilizing the ligand within the binding pocket. rsc.orgmdpi.com For instance, in studies of similar indanone derivatives targeting MAO-B, hydrophobic interactions were found to be critical for holding the ligand inside the binding site and stabilizing its orientation. mdpi.com The specific substitution pattern, such as the 5-methoxy-6-hydroxy arrangement, can influence the selectivity and potency of these interactions. A study on arylidene indanones showed that a 5-methoxy-6-hydroxy substitution diminished MAO-B inhibition compared to a dihydroxyl-substituted equivalent, highlighting the electronic and steric influence of the methoxy group. rsc.org

Prediction of Binding Affinities and Orientations